molecular formula C16H19N3O2S B2579323 3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034439-18-2

3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2579323
CAS No.: 2034439-18-2
M. Wt: 317.41
InChI Key: BBZNHNGDCKUESE-UHFFFAOYSA-N
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Description

3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety and a thiophene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-6-{[1-(4-methylthiophene-2-carbonyl)piperidin-3-yl]oxy}pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-8-14(22-10-11)16(20)19-7-3-4-13(9-19)21-15-6-5-12(2)17-18-15/h5-6,8,10,13H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZNHNGDCKUESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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